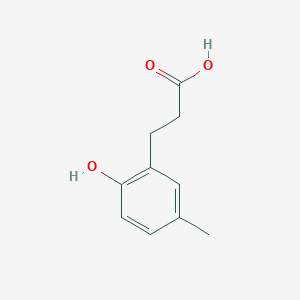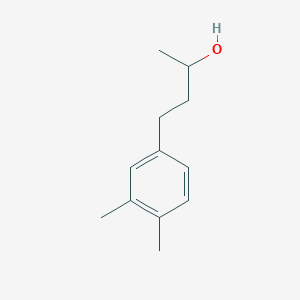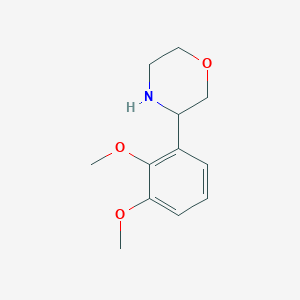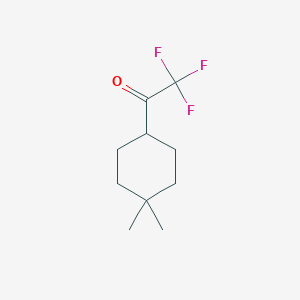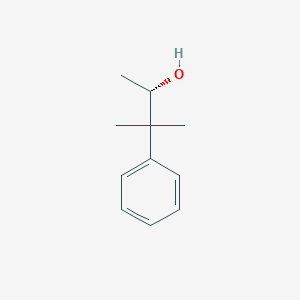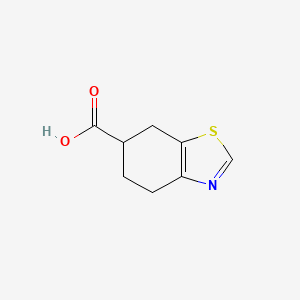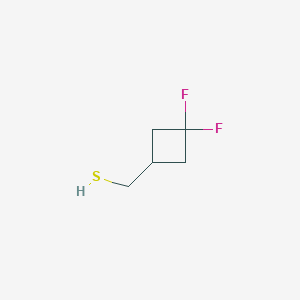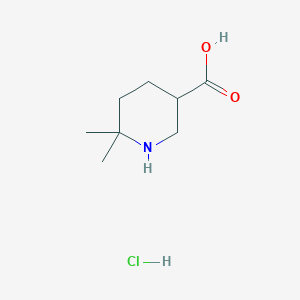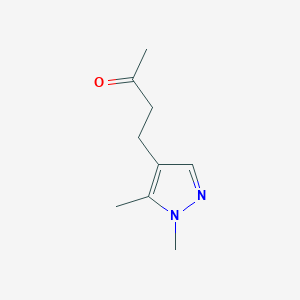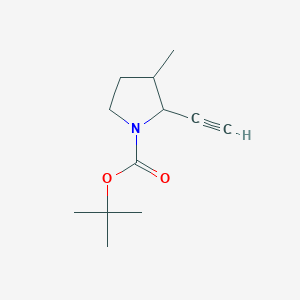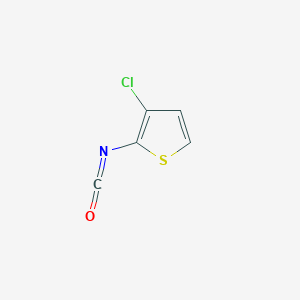
3-Chloro-2-isocyanatothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-isocyanatothiophene is a chemical compound with the molecular formula C5H2ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isocyanatothiophene typically involves the chlorination of 2-isocyanatothiophene. One common method includes the reaction of 2-isocyanatothiophene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C4H3NOS+SOCl2→C4H2ClNOS+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce the production cost. Safety measures are crucial due to the involvement of hazardous reagents like thionyl chloride .
化学反应分析
Types of Reactions
3-Chloro-2-isocyanatothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines (RNH2) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Cycloaddition: Reagents such as alkenes or alkynes in the presence of catalysts like copper(I) iodide (CuI).
Major Products
Substitution Products: Depending on the nucleophile, products like 3-azido-2-isocyanatothiophene or 3-amino-2-isocyanatothiophene are formed.
Cycloaddition Products: Formation of heterocyclic compounds with potential biological activity.
科学研究应用
3-Chloro-2-isocyanatothiophene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing inhibitors for specific enzymes.
作用机制
The mechanism of action of 3-Chloro-2-isocyanatothiophene involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with amino groups in proteins, leading to enzyme inhibition. This reactivity is exploited in designing enzyme inhibitors for therapeutic applications. The compound’s ability to form stable heterocyclic structures also contributes to its biological activity .
相似化合物的比较
Similar Compounds
2-Isocyanatothiophene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-isocyanatothiophene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-Chloro-2-isocyanatothiophene is unique due to the presence of both chlorine and isocyanate groups, which confer distinct reactivity patterns. Its ability to undergo diverse chemical reactions and form stable products makes it valuable in various research and industrial applications .
属性
分子式 |
C5H2ClNOS |
|---|---|
分子量 |
159.59 g/mol |
IUPAC 名称 |
3-chloro-2-isocyanatothiophene |
InChI |
InChI=1S/C5H2ClNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H |
InChI 键 |
KHDWFNCUCBZSIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1Cl)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


